molecular formula C21H25N3O3 B6759149 N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide

N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B6759149
M. Wt: 367.4 g/mol
InChI Key: SLKBOQXMRAKFFH-UHFFFAOYSA-N
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Description

N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an oxolane ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Properties

IUPAC Name

N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-2-5-19(6-3-15)27-20-7-4-18(12-22-20)23-21(25)24-10-8-16(13-24)17-9-11-26-14-17/h2-7,12,16-17H,8-11,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKBOQXMRAKFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)N3CCC(C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling and subsequent functionalization.

  • Preparation of Pyridine Intermediate: : The pyridine intermediate can be synthesized through a series of reactions starting from commercially available pyridine derivatives. For example, a halogenated pyridine can undergo nucleophilic substitution with 4-methylphenol to introduce the 4-methylphenoxy group.

  • Preparation of Pyrrolidine Intermediate: : The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors. For instance, a 1,4-dicarbonyl compound can be cyclized to form the pyrrolidine ring.

  • Coupling and Functionalization: : The pyridine and pyrrolidine intermediates are then coupled using amide bond formation reactions. This can be achieved using reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., DIPEA). The oxolane ring can be introduced through nucleophilic substitution reactions involving appropriate oxolane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of drugs targeting specific diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide: shares structural similarities with other pyrrolidine and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which allows for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

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